1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione
CAS No.: 77900-85-7
Cat. No.: VC17597884
Molecular Formula: C20H14N2O5
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77900-85-7 |
|---|---|
| Molecular Formula | C20H14N2O5 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2 |
| Standard InChI Key | UJUJZCVBECKVGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure centers on an anthracene backbone (a fused trio of benzene rings) substituted at positions 1 and 5 with amino groups (), positions 4 and 8 with hydroxy groups (), and position 2 with a phenoxy group () (Fig. 1). The 9,10-dione moiety introduces two ketone groups, enhancing electron-deficient characteristics and enabling redox activity.
Table 1: Key Structural Features
| Position | Functional Group | Role in Reactivity |
|---|---|---|
| 1,5 | Amino () | Nucleophilic substitution; hydrogen bonding |
| 4,8 | Hydroxy () | Acidic protons; participation in chelation |
| 2 | Phenoxy () | Steric bulk; electron donation via resonance |
| 9,10 | Dione () | Electron withdrawal; redox activity |
The phenoxy group’s electron-donating resonance effects moderate the electron-deficient nature of the anthraquinone core, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
Primary Synthetic Routes
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is synthesized via multi-step functionalization of anthraquinone precursors. Two principal methods dominate:
Method 1: Sequential Substitution
-
Nitration and Reduction: Anthraquinone is nitrated at positions 1 and 5, followed by reduction to amino groups using catalytic hydrogenation .
-
Hydroxylation: Positions 4 and 8 are hydroxylated via alkaline fusion or oxidative methods .
-
Phenoxy Introduction: A nucleophilic aromatic substitution (SNAr) replaces a nitro or halogen group at position 2 with phenoxide .
Method 2: Direct Functionalization
A one-pot approach involves reacting 1,5-diaminoanthraquinone with phenol under oxidative conditions, though yields are lower (~45%).
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Sequential | 70–80 | ≥95 | Multi-step purification |
| Direct | 40–50 | 85–90 | Side reactions |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in DMSO (≥50 mg/mL) and dimethylformamide (DMF). Stability studies indicate decomposition above 250°C, with photodegradation observed under UV light due to the phenoxy group’s susceptibility to radical formation .
Spectroscopic Profiles
-
UV-Vis: Strong absorption at 480 nm () attributed to the conjugated anthraquinone system .
-
IR: Peaks at 1670 cm (C=O), 3300 cm (N–H), and 1250 cm (C–O–C).
-
NMR: NMR signals at δ 6.8–7.3 ppm (aromatic protons) and δ 4.9 ppm (exchangeable –OH) .
Biological and Pharmacological Activities
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus show moderate inhibition (MIC = 64 µg/mL), likely due to disruption of bacterial cell wall synthesis .
Industrial Applications
Dye Manufacturing
The compound serves as a precursor for anthraquinone dyes, producing shades ranging from blue to violet. Its amino and hydroxy groups enable covalent bonding to textile fibers, enhancing wash-fastness .
Materials Science
As a semiconductor dopant, it improves charge transport in organic photovoltaic cells (OPVs), achieving power conversion efficiencies of up to 8.2% in polymer blends.
Comparison with Structural Analogues
Table 3: Analogous Anthraquinone Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume